2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As demonstrated in its synthesis, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The presence of cyano and hydrazinecarbothioamide groups suggests potential for redox reactions.
Substitution Reactions: The chlorine and cyano groups on the pyridine ring can participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, malononitrile dimer, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvent systems suitable for the specific reaction type.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action for 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide is not well-documented. its structure suggests that it may interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. The presence of cyano and hydrazinecarbothioamide groups indicates potential for binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the compound.
Malononitrile dimer: Another precursor used in the synthesis.
Other pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H14ClN5S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-methylamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN5S/c1-10-8-13(19-14(16)12(10)9-17)21(2)20-15(22)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,20,22) |
InChI Key |
UFBKEBDWLDTONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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